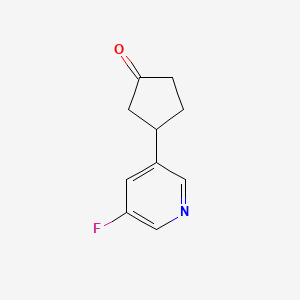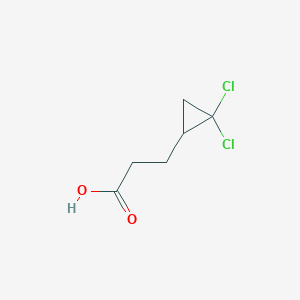
4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H14BF5O2 and its molecular weight is 260.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Development
4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized and used in the development of novel materials. For example, these derivatives have been applied in synthesizing boron-capped polyenes, which have potential as new materials for Liquid Crystal Display (LCD) technology. Additionally, the biological testing of these compounds is underway to explore their therapeutic potential for neurodegenerative diseases (Das et al., 2015).
Drug Development Building Blocks
The compound has been used as a building block in the synthesis of biologically active compounds. For instance, it facilitated the development of a new synthesis of the retinoid agonist disila-bexarotene, showcasing its high synthetic potential (Büttner et al., 2007).
Continuous Flow Synthesis
A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was developed. This process addressed problems associated with typical aqueous workup and batch processes, demonstrating the practicality of continuous-flow and distillation processes in producing key reagents (Fandrick et al., 2012).
Electrochemical Studies
Electrochemical analyses of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been conducted. These studies revealed the β-effect of organoborate, indicated by both experimental and theoretical aspects. This research has implications for understanding the electrochemical properties of organoboron compounds (Tanigawa et al., 2016).
Crystallographic and Conformational Analyses
The compound has been the subject of crystallographic and conformational studies, contributing to a deeper understanding of its molecular structure. For example, the molecular structures of certain derivatives were calculated using density functional theory (DFT), and their physical and chemical properties were investigated (Huang et al., 2021).
Polymer Synthesis
The compound has been utilized in the synthesis of polymers, such as polyfluorenes. These polymers exhibit promising properties for the fabrication of efficient blue-light-emitting devices, opening avenues for new applications in material science (Ranger et al., 1997).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF5O2/c1-6(2)7(3,4)17-10(16-6)5-8(11,12)9(13,14)15/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVNADMFANHGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450638-18-2 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)
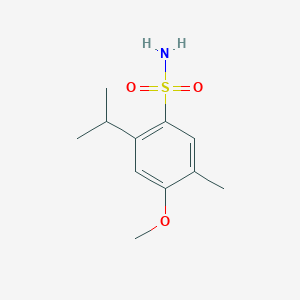
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)
![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)
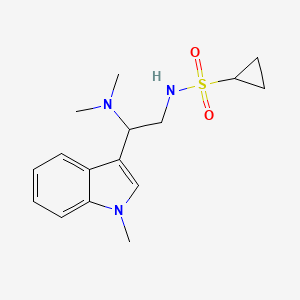
![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)
![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)
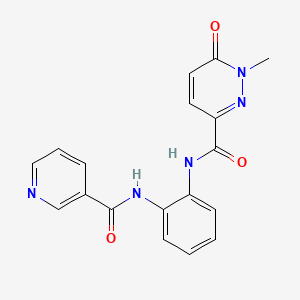
![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)
